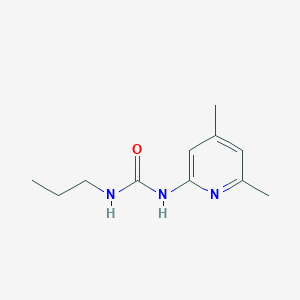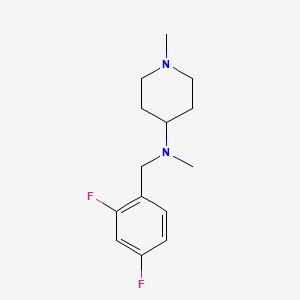
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea (DPU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPU is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea as an acetylcholinesterase inhibitor involves the formation of a reversible complex between N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea and the enzyme. This complex prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. This, in turn, leads to an improvement in cognitive function and memory.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has been shown to have a significant effect on the central nervous system. It has been found to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has several advantages for lab experiments. It is easy to synthesize and purify, and its high yield and purity make it an ideal candidate for in vitro and in vivo studies. However, N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has some limitations as well. It is not very water-soluble, which may limit its use in some experiments. Additionally, its potency as an acetylcholinesterase inhibitor may make it difficult to determine the optimal dose for experiments.
Zukünftige Richtungen
The potential applications of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea are vast and there are several future directions for research. One area of research is the development of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea-based drugs for the treatment of Alzheimer's disease. Another area of research is the investigation of the antioxidant properties of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea and its potential use in the treatment of other neurodegenerative disorders. Additionally, the development of more water-soluble derivatives of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea may expand its use in various experiments.
Conclusion:
In conclusion, N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea (N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea) is a chemical compound with significant potential for scientific research. Its easy synthesis, high yield, and purity make it an ideal candidate for in vitro and in vivo studies. Its potent acetylcholinesterase inhibition and antioxidant properties make it a potential candidate for the treatment of neurodegenerative disorders. Further research is needed to fully explore the potential applications of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea.
Synthesemethoden
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea can be synthesized using a simple reaction between 4,6-dimethyl-2-pyridinylamine and propyl isocyanate. The reaction is carried out in the presence of a catalyst and the product is purified using standard methods. The yield of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea is high and the purity can be easily achieved.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea makes it a potential candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decrease in the levels of acetylcholine in the brain.
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-4-5-12-11(15)14-10-7-8(2)6-9(3)13-10/h6-7H,4-5H2,1-3H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVPQSXHZKNKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5291847.png)
![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5291893.png)
![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)

![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)
![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)